Fmoc-Lys-AMC · HCl
Description
Contextualization of 7-Amino-4-Methylcoumarin (AMC) as a Fluorogenic Reporter
7-Amino-4-Methylcoumarin (AMC) is a blue-emitting fluorophore that has become a gold standard in the design of fluorogenic enzyme substrates. taylorandfrancis.com In its free form, AMC exhibits strong fluorescence. However, when it is covalently linked to the C-terminus of a peptide or a single amino acid via an amide bond, as in Fmoc-Lys-AMC, its fluorescence is significantly quenched. pnas.org
The principle of detection relies on enzymatic activity. When a protease cleaves the amide bond between the lysine (B10760008) residue and the AMC molecule, the free AMC is released. This liberation restores its unquenched, native fluorescence. The rate of increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, allowing for a sensitive and continuous real-time measurement of enzyme activity. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making AMC-based substrates significantly more sensitive than their chromogenic counterparts. taylorandfrancis.com
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| 7-Amino-4-Methylcoumarin (AMC) | ~345-380 | ~440-460 |
Note: Exact wavelengths can vary depending on solvent and pH conditions.
Significance of Lysine Derivatives in Chemical Biology and Protease Research
Lysine, a positively charged amino acid, plays a critical role in protein structure and function. Its side chain is a frequent target for post-translational modifications (PTMs) such as acetylation, methylation, and ubiquitination, which are fundamental to regulating cellular processes. plos.orgnih.gov Consequently, lysine derivatives are indispensable tools in chemical biology for investigating the enzymes that mediate these modifications. plos.orgnih.gov
In the context of protease research, the significance of lysine is twofold. Firstly, many proteases have specific recognition sequences, and a large number of them, including trypsin and plasmin, preferentially cleave peptide bonds C-terminal to basic amino acids like lysine and arginine. pnas.orgnih.gov Therefore, synthetic peptide substrates incorporating lysine are essential for assaying the activity and specificity of these enzymes. Fluorogenic substrates like Fmoc-Lys-AMC · HCl are designed precisely for this purpose, enabling researchers to study "trypsin-like" proteases. nih.govnih.gov
Secondly, the creation of diverse lysine derivatives allows for the detailed exploration of enzyme active sites and the development of highly specific probes and inhibitors. By modifying the lysine side chain, researchers can fine-tune substrate specificity or convert a substrate into an inhibitor, which is a critical step in drug development. nih.gov
Overview of Fmoc-Based Peptide Chemistry in Probe and Substrate Design
The synthesis of a molecule like this compound is rooted in the principles of modern peptide chemistry, specifically Solid-Phase Peptide Synthesis (SPPS). In this process, the 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the amino acid. vectorlabs.comaltabioscience.com
The key advantage of the Fmoc group is that it is base-labile, meaning it can be removed under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent. vectorlabs.com This is in contrast to the older tert-butyloxycarbonyl (Boc) protecting group, which requires harsh acidic conditions for removal. The mildness of Fmoc chemistry is crucial when synthesizing peptides that contain sensitive functional groups, such as the AMC fluorophore, which might be damaged by repeated acid treatments. altabioscience.com
The Fmoc-based strategy allows for the precise and stepwise assembly of peptide chains, and it has been adapted to create a vast array of chemical probes. altabioscience.com For example, specialized building blocks like Fmoc-lysine with a fluorophore or quencher pre-attached to its side chain are used to synthesize Fluorescence Resonance Energy Transfer (FRET) substrates for continuous enzyme assays. nih.govnih.gov The synthesis of this compound is a direct application of this principle, where a single Fmoc-protected amino acid is directly coupled to the AMC reporter molecule, creating a simple yet highly effective fluorogenic substrate.
Historical Development and Evolution of this compound in Research Applications
The development of this compound was not a singular event but rather the logical culmination of several parallel advancements in biochemical technology. The timeline can be understood through the convergence of three key areas:
The Rise of Fluorogenic Assays: The use of fluorogenic peptide substrates featuring reporters like AMC became a well-established method for studying proteases due to their high sensitivity. taylorandfrancis.compnas.org Early work focused on creating substrates for common proteases to enable simple and rapid activity measurements.
The Dominance of Fmoc Chemistry: The Fmoc protecting group was introduced by Louis A. Carpino and Grace Y. Han in 1970. By the 1990s, Fmoc-based SPPS had become the predominant method for peptide synthesis. altabioscience.com Its mild reaction conditions made it the ideal choice for preparing complex and modified peptides, including those carrying fluorescent labels that would not withstand the harsher conditions of Boc chemistry.
Demand for Specific Substrates: As research delved deeper into the roles of specific proteases in health and disease, there was a growing demand for a toolkit of well-defined substrates to profile their activity. Since many important proteases (e.g., those involved in digestion, blood clotting, and apoptosis) recognize and cleave after basic residues, the creation of a lysine-based AMC substrate was a natural objective.
This compound emerged from the combination of these fields. It provided a commercially accessible, high-purity reagent that leveraged the best available technologies: a proven fluorophore (AMC) attached to a key recognition amino acid (Lysine) via a synthetic route (Fmoc chemistry) that ensures product integrity and facilitates its use as a building block for more complex probes.
Properties
Molecular Formula |
C31H32ClN3O5 |
|---|---|
Molecular Weight |
562.06 |
Synonyms |
(S)-(9H-fluoren-9-yl)methyl (6-amino-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxohexan-2-yl)carbamate hydrochloride |
Origin of Product |
United States |
Fmoc Lys Amc · Hcl As a Fluorogenic Substrate in Enzymatic Assays
Principles of Fluorescence-Based Enzymatic Activity Measurement Utilizing AMC Release
Fluorescence-based assays offer high sensitivity, specificity, and real-time monitoring capabilities, making them essential tools in enzymatic studies. unimi.it These assays typically involve a reaction where a non-fluorescent or weakly fluorescent substrate is converted into a highly fluorescent product upon enzymatic action. unimi.it
Mechanism of Fluorophore Uncaging by Proteolytic Cleavage
In the context of Fmoc-Lys-AMC · HCl, the AMC molecule is conjugated to the carboxyl group of the lysine (B10760008) residue, which is further modified with an Fmoc group on its alpha-amino position. This conjugation quenches or significantly reduces the fluorescence of AMC. Proteolytic enzymes, such as certain proteases, recognize and cleave the peptide bond between the lysine residue and the AMC molecule. This cleavage event releases the free AMC molecule into the solution. The uncaging of AMC results in a dramatic increase in fluorescence intensity, which is directly proportional to the enzymatic activity. iris-biotech.de
The general principle involves a substrate composed of a recognition sequence (the amino acid or peptide recognized by the enzyme) linked to a fluorophore (AMC in this case) via a cleavable bond. When the enzyme cleaves this bond, the fluorophore is released, leading to a measurable change in fluorescence. unimi.it
Spectroscopic Characteristics of AMC in Enzymatic Assays
7-amino-4-methylcoumarin (AMC) is a fluorophore commonly used in the preparation of fluorogenic substrates for detecting proteolytic enzyme activity. iris-biotech.de When AMC is conjugated to a peptide or amino acid, as in Fmoc-Lys-AMC, its fluorescence is significantly quenched, and its excitation/emission wavelengths are typically shorter, around 330/390 nm. iris-biotech.de Upon enzymatic cleavage and release of the free AMC amine, the fluorescence increases substantially (by approximately 700-fold), and the excitation and emission wavelengths undergo a red shift. iris-biotech.de
At or near physiological pH, the fluorescence spectrum of free AMC is pH-independent. bachem.com Free AMC exhibits characteristic excitation and emission maxima. Common excitation wavelengths used for free AMC detection are around 355-380 nm, while emission is detected in the range of 440-460 nm. bachem.comthermofisher.comthno.orgnih.govglpbio.comgoogle.comrsc.orgrsc.org This significant shift in fluorescence properties upon cleavage allows for sensitive monitoring of enzymatic activity using standard fluorescence spectroscopy or fluorescence microplate readers. thermofisher.comthno.orgnih.govglpbio.comgoogle.comrsc.org
Application in Protease Activity Profiling and Quantification
This compound and similar AMC-conjugated substrates are valuable tools for profiling and quantifying the activity of various proteases. By selecting substrates with specific amino acid sequences adjacent to the AMC moiety, researchers can target and measure the activity of particular enzymes.
Cathepsin L (CTSL) Activity Assessment
Cathepsin L (CTSL) is a lysosomal cysteine protease involved in various physiological and pathological processes. bpsbioscience.com Fmoc-Lys-AMC has been explored as a substrate for assessing CTSL activity. Studies have shown that modifications to the alpha-amino protecting group of lysine in Lys-AMC substrates can affect their cleavage by CTSL. thno.org For instance, the conjugation of an Fmoc group to Lys-AMC moderately increased the activity compared to Boc-Lys-AMC in a study evaluating cleavage by CTSL in cancer cell lines. thno.org This suggests that CTSL may exhibit a preference for bulky aromatic structures at the P2 position, which is consistent with its reported substrate specificity profile. thno.org
Live cell enzymatic assays using Fmoc-Lys-AMC have been performed to evaluate CTSL activity. thno.org These assays typically involve incubating cells with the fluorescent substrate and measuring the release of AMC over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355 nm/460 nm). thno.org The increase in fluorescence signal indicates the cleavage of the substrate by intracellular CTSL. thno.org
While Ac-FR-AFC is a commonly used substrate in commercial Cathepsin L activity assay kits, highlighting the use of different fluorophores and peptide sequences for this enzyme, the research indicates Fmoc-Lys-AMC's utility in studying the impact of the N-terminal protecting group on Lys-AMC cleavage by CTSL. sigmaaldrich.com
Evaluation of Other Cysteine and Serine Proteases
Beyond Cathepsin L, AMC-based substrates, including those with lysine residues, are utilized for evaluating the activity of a range of other proteases, encompassing both cysteine and serine proteases.
Trypsin and Alpha-Chymotrypsin Assays
Trypsin and alpha-chymotrypsin are well-characterized serine proteases with distinct substrate specificities. While standard assays for these enzymes often utilize different substrates (e.g., BTEE for alpha-chymotrypsin sigmaaldrich.com), AMC-based substrates can also be employed, particularly when coupled with appropriate recognition sequences.
Trypsin is known to cleave peptide bonds after lysine or arginine residues. rsc.org Therefore, substrates containing lysine-AMC can be potential substrates for trypsin, provided the surrounding amino acid sequence is favorable for trypsin recognition and cleavage. Studies have utilized AMC release to monitor trypsin activity, often employing substrates with arginine or lysine at the cleavage site. google.comrsc.orggoogle.com For example, Boc-Gln-Ala-Arg-AMC · HCl is a fluorescent substrate commonly used for the detection of trypsin activity. glpbio.com
Alpha-chymotrypsin typically cleaves peptide bonds after large hydrophobic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.govgoogle.com While Fmoc-Lys-AMC itself might not be a primary substrate for alpha-chymotrypsin due to the lysine residue, AMC-based substrates with preferred chymotrypsin (B1334515) cleavage sites are widely used to assay alpha-chymotrypsin activity. nih.govwiley-vch.de These assays also rely on measuring the increase in fluorescence upon AMC release, using similar excitation and emission wavelengths as for other AMC-based assays. nih.govwiley-vch.de
The use of AMC-based substrates allows for sensitive and continuous monitoring of the kinetic parameters of these enzymes and can be adapted for high-throughput screening applications. unimi.itthermofisher.comglpbio.com
Urokinase-type Plasminogen Activator (uPA) and Tissue-type Plasminogen Activator (tPA) Studies
Urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA) are also serine proteases that play key roles in fibrinolysis and tissue remodeling by activating plasminogen. Similar to thrombin and plasmin, their enzymatic activity can be monitored using fluorogenic substrates that release a fluorescent signal upon cleavage. AMC is a common fluorophore used in such substrates. Although the provided search results confirm the use of AMC-linked substrates for uPA and tPA, specific research findings or detailed applications using this compound for these particular enzymes were not available within the search results.
Plasma Kallikrein and Coagulation Factor Protease Investigations
Plasma kallikrein and various coagulation factor proteases are integral components of the complex proteolytic cascades involved in blood coagulation and inflammation. The enzymatic activity of these proteases is often assessed using synthetic substrates that yield a measurable product upon cleavage. Fluorogenic substrates, such as those incorporating the AMC fluorophore, are valuable tools for these investigations, allowing for sensitive detection of protease activity. While the general applicability of AMC-linked substrates for these proteases is recognized, specific data or detailed studies focusing on the use of this compound for plasma kallikrein or other coagulation factor proteases were not found in the provided search results.
Histone Deacetylase (HDAC) Activity Determination
Fmoc-Lys-AMC has been identified as a fluorogenic substrate for measuring the activity of Histone Deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, playing crucial roles in gene regulation and cellular processes. Assays utilizing Fmoc-Lys-AMC involve the deacetylation of the lysine residue by HDACs, followed by subsequent cleavage by a developer enzyme (typically a protease) which releases the fluorescent AMC molecule. The increase in fluorescence intensity is proportional to the level of HDAC activity. This substrate is particularly useful for detecting the activity of various HDAC isoforms.
SIRT5 (Sirtuin 5) Enzyme Activity Monitoring
SIRT5, a member of the sirtuin family of NAD+-dependent deacetylases, also possesses desuccinylase, demalonylase, and deglutarylase activities. Fmoc-Lys-AMC has been demonstrated to serve as a fluorogenic substrate for monitoring SIRT5 enzyme activity. Similar to HDAC assays, the principle involves the enzymatic modification of the lysine residue (in the case of SIRT5, this can include desuccinylation, demalonylation, or deglutarylation depending on the specific substrate context, although the provided information focuses on its use as a general substrate) followed by a detection step that releases the fluorescent AMC group. The resulting fluorescence signal allows for the quantitative assessment of SIRT5 activity.
Assay Design and Methodological Considerations
The design of enzymatic assays using fluorogenic substrates like this compound requires careful consideration of various factors to ensure accurate and reliable results. These factors typically include substrate concentration, enzyme concentration, reaction buffer composition (pH, ionic strength), temperature, and incubation time. The detection of the fluorescent signal requires a fluorometer capable of exciting AMC at approximately 360 nm and measuring emission at approximately 440 nm. While general principles for optimizing fluorogenic assays exist, specific detailed methodological considerations or comprehensive assay design protocols explicitly for this compound were not extensively detailed in the provided search results.
Quantitative Measurement of Enzyme Kinetics (e.g., Km, Vmax, kcat)
Fluorogenic substrates like this compound are valuable tools for quantitatively determining enzyme kinetic parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), and catalytic efficiency (kcat). nii.ac.jp These parameters provide insights into the enzyme's affinity for the substrate (Km) and its catalytic power (kcat). nii.ac.jp
In enzymatic assays using this compound, the rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis by the enzyme. By measuring the initial reaction rates at varying substrate concentrations while keeping the enzyme concentration constant, kinetic data can be obtained. This data can then be fitted to the Michaelis-Menten equation to determine Km and Vmax. nii.ac.jp The catalytic rate constant (kcat) can be calculated from Vmax and the enzyme concentration (Vmax = kcat * [E], where [E] is the enzyme concentration). googleapis.com
Studies have evaluated the kinetic parameters of enzymes using Lys-AMC based substrates with different N-terminal protecting groups. For example, when comparing Boc-Lys-AMC, Z-Lys-AMC, Fmoc-Lys-AMC, and Ac-Lys-AMC as substrates for Cathepsin L (CTSL), different levels of activation were observed. thno.orgresearchgate.net The conjugation of Fmoc moderately increased the activity (up to 70%) compared to Boc-Lys-AMC, while the acetyl group (Ac) completely disabled cleavage by CTSL. thno.orgresearchgate.net This suggests that the nature of the N-terminal protecting group influences the enzyme's recognition and catalytic efficiency. thno.orgresearchgate.net
Development of High-Throughput Screening (HTS) Assays
This compound is well-suited for the development of High-Throughput Screening (HTS) assays. HTS is a method used to rapidly test a large number of potential inhibitors, activators, or substrates for an enzyme. atrandi.com Fluorogenic assays are particularly convenient for HTS because they allow for continuous monitoring of enzyme activity in real-time using fluorescence plate readers. nih.govcornell.edu
The principle of an HTS assay using this compound involves incubating the enzyme with the substrate in the presence of various test compounds in multi-well plates. The rate of fluorescence increase in each well is then measured. Compounds that inhibit the enzyme will result in a reduced rate of fluorescence increase, while activators will increase the rate. This allows for the rapid identification of compounds that modulate enzyme activity.
The use of AMC-based substrates in HTS is common. For example, a fluorogenic histone deacetylase assay using Boc-Lys(Ac)-MCA (a similar AMC-based substrate) was described as well-suited for high-throughput activity screening. core.ac.uk The ability to perform measurements in multi-well plates and the sensitivity of fluorescence detection make this compound a practical choice for screening large libraries of compounds in drug discovery and enzymology research. cornell.edunih.gov
Comparative Analysis with Other Fluorogenic Substrates
This compound belongs to a class of fluorogenic substrates that utilize the AMC leaving group. The choice of fluorogenic substrate depends on the enzyme being studied, particularly its substrate specificity. Enzymes, especially proteases, have specific preferences for the amino acid sequence they cleave.
Comparisons between different AMC-based substrates with variations in the peptide sequence or N-terminal protecting groups are common. As mentioned earlier, studies comparing Boc-Lys-AMC, Z-Lys-AMC, Fmoc-Lys-AMC, and Ac-Lys-AMC demonstrated that the N-terminal Fmoc group on Lys-AMC resulted in moderately increased cleavage by Cathepsin L compared to the Boc group. thno.orgresearchgate.net This highlights how modifications to the substrate can impact its interaction with the enzyme.
Other fluorogenic leaving groups exist besides AMC, such as 7-amino-4-carbamoylmethylcoumarin (ACC). researchgate.netnih.gov ACC-based substrates have been reported to show kinetic profiles comparable to those with AMC, and the enhanced quantum yield of ACC can allow for lower enzyme and substrate concentrations. researchgate.netnih.gov However, AMC remains a widely used and well-characterized fluorophore for enzymatic assays due to its favorable excitation and emission properties. glpbio.comsigmaaldrich.com
The peptide sequence conjugated to AMC is a critical factor determining substrate specificity. For instance, different peptide sequences conjugated to AMC are used to assay different enzymes, such as trypsin (which cleaves after arginine or lysine) glpbio.com, plasmin (which has a preference for lysine at P1) nih.gov, and various matrix metalloproteinases (MMPs) which have their own specific recognition sequences nih.gov. The Lys-AMC structure of this compound suggests its potential use with enzymes that cleave after a lysine residue, with the Fmoc group potentially influencing the enzyme's recognition at the P2' or further positions depending on the enzyme's active site structure.
Data Table: Comparative Cleavage of Lys-AMC Substrates by Cathepsin L
| Substrate | Relative Cleavage by CTSL (vs Boc-Lys-AMC) |
| Boc-Lys-AMC | 100% |
| Z-Lys-AMC | Intermediate (between Boc and Fmoc) |
| Fmoc-Lys-AMC | Up to 70% increase (compared to Boc) |
| Ac-Lys-AMC | Negligible |
*Note: Data derived from comparative studies on Cathepsin L activity with different Lys-AMC substrates. thno.orgresearchgate.net
Role of Fmoc Lys Amc · Hcl in Advanced Peptide Synthesis Methodologies
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the rapid and efficient assembly of peptide chains. The method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support (resin). Fmoc-Lys-AMC · HCl is integrated into this process as a specialized amino acid derivative.
Function as a Key Building Block for Lysine-Containing Peptides
This compound serves as a crucial building block, specifically designed for incorporating a lysine (B10760008) residue that is pre-labeled with the AMC fluorophore into a peptide sequence during SPPS. In SPPS, amino acids are added sequentially to build the peptide chain from the C-terminus to the N-terminus bachem.comproteogenix.science. Standard Fmoc-SPPS protocols utilize Fmoc-protected amino acids for the α-amino group, while side-chain functionalities are also protected with groups that are stable to the Fmoc deprotection conditions but removable at the end of the synthesis seplite.comiris-biotech.deiris-biotech.de. This compound introduces a lysine residue where the ε-amino group is already conjugated to AMC, and the α-amino group is protected by the Fmoc group, making it suitable for direct incorporation into the peptide chain via automated or manual SPPS procedures.
Strategic Use of the Fmoc Protecting Group
The Fmoc group on the α-amino position of this compound is a cornerstone of the Fmoc-SPPS strategy. The Fmoc group is base-labile and is typically removed using a weak base, such as piperidine (B6355638), after each amino acid coupling step seplite.comiris-biotech.deiris-biotech.deamericanpeptidesociety.org. This deprotection liberates the secondary amine, allowing the coupling of the next Fmoc-protected amino acid in the sequence seplite.comiris-biotech.deiris-biotech.de. The mild conditions required for Fmoc removal are advantageous as they minimize side reactions and epimerization of chiral centers, contributing to the synthesis of peptides with high purity seplite.comamericanpeptidesociety.org. The use of the Fmoc group is a key feature that distinguishes Fmoc-SPPS from other methods like Boc-SPPS, which employs acid-labile protecting groups and harsher deprotection conditions bachem.comiris-biotech.deiris-biotech.deamericanpeptidesociety.org.
Orthogonal Deprotection Strategies in Complex Peptide Assembly
Orthogonal protection strategies are essential in the synthesis of complex peptides, particularly those containing multiple functional groups or requiring site-specific modifications. Orthogonality refers to the ability to remove one protecting group selectively without affecting other protecting groups present in the molecule acs.orgnih.gov. The Fmoc group, while typically removed by base, can also be deprotected under specific alternative conditions, offering flexibility in synthetic design.
Selective Removal of the Fmoc Group under Acidic Hydrogenolysis Conditions
While the standard method for Fmoc deprotection involves treatment with a base like piperidine seplite.comiris-biotech.deiris-biotech.deamericanpeptidesociety.org, research has explored alternative methods. Notably, the selective removal of the Fmoc group under acidic hydrogenolysis conditions has been reported acs.orgnih.govwipo.intresearchgate.net. This method involves the use of hydrogen gas in the presence of a palladium catalyst and a mild acid, such as HCl in methanol (B129727) acs.orgresearchgate.net. This approach can be particularly valuable in the synthesis of sensitive peptides or those containing functional groups that are incompatible with basic conditions acs.orgnih.govresearchgate.net. The acidic hydrogenolysis of the Fmoc group can suppress the nucleophilic reactivity of the resulting free amine and can be tolerant of certain other protecting groups acs.orgwipo.int.
Compatibility with Other Protecting Groups (e.g., Boc, Dde, ivDde)
A key aspect of orthogonal protection is the compatibility of different protecting groups. In Fmoc-SPPS, side-chain protecting groups are generally chosen to be stable under the basic conditions used for Fmoc removal and are cleaved by acid at the end of the synthesis seplite.comiris-biotech.deiris-biotech.de. Common acid-labile side-chain protecting groups include tert-butyl (tBu) and trityl (Trt) iris-biotech.deiris-biotech.de.
The acidic hydrogenolysis method for Fmoc deprotection has been shown to be compatible with N-Boc protected amino groups acs.orgnih.govwipo.int. This is significant because Boc is an acid-labile protecting group typically used in Boc-SPPS or for protecting the N-terminus or lysine side chains in certain strategies bachem.comiris-biotech.deamericanpeptidesociety.orgpeptide.com. The ability to selectively remove Fmoc using acidic hydrogenolysis while leaving Boc groups intact provides an additional layer of orthogonality for synthesizing peptides with complex protection schemes acs.orgnih.govwipo.int.
Other protecting groups commonly used for side-chain protection in Fmoc-SPPS include Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) peptide.comsigmaaldrich.compeptide.com. These groups are stable to both acidic conditions and the standard basic Fmoc deprotection conditions, but can be selectively removed using hydrazine (B178648) peptide.comsigmaaldrich.compeptide.com. While the primary method for Fmoc removal is basic, and acidic hydrogenolysis is an alternative, the compatibility of acidic hydrogenolysis with Dde and ivDde would depend on the specific reaction conditions and the stability of these groups under those conditions. Generally, Dde and ivDde are stable to acidic conditions, suggesting potential compatibility with acidic hydrogenolysis of Fmoc, though this would need to be confirmed empirically for specific synthetic strategies.
Synthesis of Peptides with C-terminal AMC Labels
This compound is particularly relevant in the synthesis of peptides featuring a C-terminal AMC label. While traditional methods for preparing peptide-AMC derivatives often involve coupling the peptide to AMC in solution, which can be challenging due to the poor nucleophilicity of the AMC amine group and is not easily amenable to SPPS sigmaaldrich.commerckmillipore.comsigmaaldrich.com, the use of pre-loaded resins or appropriately designed building blocks facilitates this process.
Methodologies for Attaching AMC to Peptide Carboxyl Termini
While this compound inherently has the AMC attached to the lysine side chain rather than the carboxyl terminus, the synthesis of peptides with C-terminal AMC labeling is a related and important application in which Lys-AMC can be incorporated. Traditionally, attaching AMC to the C-terminus of a peptide involved solution-phase coupling of the C-terminal amino acid (or a protected derivative) to AMC, often using coupling reagents like POCl₃/pyridine merckmillipore.com. This method, however, is less amenable to high-throughput or solid-phase synthesis merckmillipore.com.
More advanced methodologies for C-terminal AMC labeling, relevant in the context of using building blocks like Fmoc-Lys-AMC, include solid-phase approaches. One strategy involves utilizing specialized resins pre-loaded with amino acid-AMC derivatives. For instance, Fmoc-Asp(Wang resin)-AMC and Fmoc-Lys(carbamate Wang resin)-AMC have been developed to allow direct synthesis of peptide-AMCs using standard Fmoc SPPS protocols sigmaaldrich.commerckmillipore.com. In these cases, the peptide chain is assembled on the resin-bound amino acid-AMC, and cleavage from the resin with trifluoroacetic acid (TFA) releases the peptide with the AMC group at the C-terminus sigmaaldrich.commerckmillipore.com. Although this compound itself is a protected amino acid for incorporation into the peptide chain, the development of these resins highlights the broader effort to streamline the synthesis of AMC-labeled peptides using solid-phase techniques compatible with Fmoc chemistry.
Another approach for C-terminal AMC labeling involves linking a modified coumarin (B35378) derivative, such as 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH), to a solid support like Wang resin. Peptides are then synthesized on the amino group of this linker using Fmoc chemistry, and subsequent cleavage and decarboxylation yield the peptide-AMC conjugate nih.gov. These methods aim to overcome the challenges associated with the poor nucleophilicity of the AMC amine in solution-phase coupling and facilitate the solid-phase synthesis of C-terminally labeled peptides nih.gov.
Purification and Characterization of Synthetic Peptides
The purification and characterization of synthetic peptides, particularly those incorporating fluorescent labels like Lys-AMC, are critical steps to ensure their purity, identity, and functionality. Standard techniques in peptide chemistry are employed.
Purification is typically achieved using chromatography, with High-Performance Liquid Chromatography (HPLC) being a primary method. Reverse-phase HPLC (RP-HPLC) is widely used, separating peptides based on their hydrophobicity. The presence of the relatively hydrophobic Fmoc group (during synthesis) and the AMC moiety (in the final peptide) influences the retention time on RP-HPLC columns. Peptides containing fluorescent labels can be monitored during HPLC using UV detection (due to peptide bonds and aromatic residues) and fluorescence detection (specifically for the AMC group, with excitation typically around 342 nm and emission around 441 nm) sigmaaldrich.commerckmillipore.com.
Characterization techniques include mass spectrometry (MS) to confirm the molecular weight and identity of the synthesized peptide. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) are commonly used. Amino acid analysis can also be performed to confirm the amino acid composition of the peptide bachem.com. For peptides containing the AMC label, fluorescence spectroscopy is essential to confirm the presence and integrity of the fluorescent moiety and to determine its excitation and emission spectra.
Rational Design of Peptide Substrates and Inhibitors Incorporating Lysine-AMC Moieties
The incorporation of Lysine-AMC moieties is central to the rational design of peptide substrates and inhibitors, particularly for enzymes like proteases. The design process involves considering the enzyme's specificity and how the peptide sequence, including the position of the Lys-AMC, will interact with the enzyme's active site.
For designing fluorogenic protease substrates, a peptide sequence known or predicted to be cleaved by a specific protease is synthesized with a Lys-AMC residue strategically placed. Often, the Lys-AMC is positioned such that enzymatic cleavage at a specific peptide bond releases the fluorescent AMC molecule, leading to a significant increase in fluorescence intensity sigmaaldrich.commerckmillipore.com. This increase in fluorescence can be continuously monitored, providing a real-time assay for enzyme activity. The rational design involves selecting a peptide sequence that mimics the enzyme's natural substrates and determining the optimal position for the Lys-AMC moiety to ensure efficient cleavage and fluorescence release. For example, studies on cathepsin B have shown that the preference for specific amino acids at the P1 and P2 positions (relative to the cleavage site) can guide the design of selective peptide-AMC substrates nih.govescholarship.org. A Lys residue is often favored at the P1 position for certain proteases like trypsin or cathepsin B nih.govnih.gov.
The Lys-AMC moiety can also be incorporated into peptide-based inhibitors. In this context, the peptide sequence is designed to bind to the enzyme's active site and inhibit its activity. While the primary function of the AMC is often for detection or as a reporter group in substrates, its presence and position in an inhibitor can influence binding affinity and specificity. Rational design of inhibitors might involve modifying known substrate sequences or designing peptides that mimic transition states, with the Lys-AMC providing a handle for synthesis, detection, or contributing to the binding interaction. For instance, peptide-AMC substrates have been used as starting points for designing protease inhibitors by replacing the AMC with an electrophilic warhead nih.gov.
The use of Lys-AMC in peptide substrates allows for rapid and sensitive screening of enzyme activity and specificity, including in combinatorial libraries nih.gov. This facilitates the detailed characterization of enzyme preferences and the subsequent rational design of more specific substrates or inhibitors.
Fmoc Lys Amc · Hcl in Fluorescent Probe and Labeling Strategies
Development of Enzymatically Activatable Probes
Enzymatically activatable probes are designed to become fluorescent upon cleavage by a specific enzyme. Fmoc-Lys-AMC · HCl serves as a substrate where the fluorescence of the AMC group is quenched or significantly reduced when conjugated to the peptide/amino acid. Upon enzymatic hydrolysis, the free, highly fluorescent AMC molecule is released, leading to a detectable increase in fluorescence signal.
Design Principles for Turn-On Fluorescence Probes
The design of turn-on fluorescence probes often utilizes a fluorophore whose fluorescence is suppressed in its quenched state and significantly enhanced upon activation by a specific event, such as enzymatic cleavage. In the case of AMC-based probes like this compound, the AMC is conjugated via an amide or ester bond to a recognition sequence or a single amino acid. When AMC is bound to a peptide, its fluorescence is typically weak, with shorter excitation/emission wavelengths (around 330/390 nm). Enzymatic cleavage liberates the free AMC-amine, resulting in a substantial increase in fluorescence (approximately 700-fold) and a red-shift in excitation and emission wavelengths (to around 340-360/440-460 nm). This drastic change in fluorescence properties forms the basis of the "turn-on" mechanism, allowing for sensitive detection of enzyme activity.
Applications in Monitoring Proteolytic Enzyme Activities in Biological Systems
This compound and similar AMC-conjugated substrates are widely used for monitoring the activity of proteolytic enzymes, also known as proteases, in biological systems. These probes can serve as versatile tools for detecting and localizing proteolytic enzyme activities. The release of the fluorescent AMC group upon cleavage by a protease allows for continuous or endpoint fluorometric assays, which are often easier to handle compared to radiolabeling techniques.
For example, Fmoc-Lys-AMC has been evaluated as a substrate for Cathepsin L (CTSL). Studies have shown that the conjugation of Fmoc to Lys-AMC can influence the level of activation by CTSL. The release of AMC can be measured to quantify the activity of the enzyme. This approach has been applied in live cell enzymatic assays to study enzyme dependency and cancer selectivity.
Data from a study evaluating modified Lys-AMC substrates for proteolytic cleavage by CTSL showed varying levels of activation depending on the alpha-amino protecting group.
| Substrate | Alpha-Amino Protecting Group | Relative CTSL Activity (vs Boc-Lys-AMC) |
| Boc-Lys-AMC | Boc | 100% |
| Fmoc-Lys-AMC | Fmoc | Up to 70% |
| Ac-Lys-AMC | Acetyl | Completely disabled |
| Z-Lys-AMC | Benzyloxycarbonyl (Z) | Intermediate |
This demonstrates how modifications, such as the presence of the Fmoc group in Fmoc-Lys-AMC, can impact the efficiency of enzymatic cleavage and thus the utility of the probe for monitoring specific enzyme activities.
Site-Specific Labeling and Modification of Biomolecules
This compound and related Fmoc-protected lysine (B10760008) derivatives are valuable building blocks for the site-specific labeling and modification of biomolecules, particularly proteins and peptides. The orthogonal protection offered by the Fmoc group on the alpha-amine and the presence of a reactive group (like the AMC fluorophore) on the lysine side chain allows for selective coupling reactions.
Conjugation to Proteins and Peptides for Fluorescence Imaging
The incorporation of fluorescent labels onto proteins and peptides is crucial for fluorescence imaging applications, enabling the visualization and tracking of these molecules in biological contexts. Fmoc-protected amino acids, including lysine derivatives, are widely used in solid-phase peptide synthesis (SPPS). The Fmoc group is typically removed under mild basic conditions, deprotecting the alpha-amine for peptide chain elongation. However, Fmoc-Lys derivatives with modifications on the epsilon-amine of the lysine side chain, such as conjugation to fluorophores like AMC, allow for site-specific labeling.
Fmoc-Lys(AMCA)-OH, a related fluorescent lysine derivative, is described as having a terminal carboxylic acid that can react with primary amine groups on proteins or peptides in the presence of activators to form a stable amide bond. The Fmoc group on the alpha-amine can then be removed under basic conditions, leaving the side-chain labeled lysine incorporated into the peptide or protein. While this compound specifically has the AMC on the epsilon-amine and the free alpha-amine is protected by Fmoc, the principle of using orthogonally protected lysine derivatives for site-specific conjugation to biomolecules applies. Fluorescently-labeled Fmoc building blocks, including lysine derivatives, provide high sensitivity for applications like cellular imaging and protein interaction studies.
Applications in Studies of Protein Oxidation and Post-Translational Modifications (e.g., acetylation)
Fluorescent labeling methods can be employed in studies investigating protein oxidation and post-translational modifications (PTMs). AMC-based labels have been mentioned in the context of fluorescent labeling for studies of protein oxidation and protein modification.
This compound, or more commonly, related acetylated lysine derivatives conjugated to AMC, are used as substrates for enzymes that act on modified lysine residues. For instance, Boc-Lys(Ac)-AMC is a fluorogenic substrate for histone deacetylases (HDACs). This substrate is deacetylated by HDACs, and the subsequent cleavage by trypsin releases the fluorescent AMC, allowing for the quantification of HDAC activity. This highlights how AMC-conjugated lysine derivatives can be used to monitor the activity of enzymes involved in PTMs like acetylation. Although this compound itself is not directly an acetylated substrate, the principle of using Lys-AMC conjugates to study enzymes modifying lysine residues is relevant. The identification of lysine malonylation and succinylation as new PTMs, and the use of Boc-Lys(Mal)-AMC and Boc-Lys(Succ)-AMC to assay the activity of enzymes like Sirt5 that catalyze demalonylation and desuccinylation, further illustrates the utility of modified Lys-AMC substrates in PTM studies.
Utilization in Cellular and Subcellular Localization Studies
Fluorescent labeling is a key technique for visualizing molecules within cells and determining their subcellular distribution. Peptides incorporating fluorescent tags, such as AMC, are employed in cellular studies, often as probes for enzymatic activity. iris-biotech.deacs.org The localization of enzyme activity within specific cellular compartments can be inferred by observing where the fluorescent signal is generated upon cleavage of a labeled substrate.
Although this compound is a synthetic intermediate, it enables the creation of peptide-based probes where a fluorescent AMC moiety is attached, typically through a lysine residue, to a peptide sequence. These resulting fluorescently labeled peptides can then be introduced into cells. For instance, studies investigating enzyme activity in cell extracts or within specific cellular compartments may utilize AMC-labeled substrates. The release of the highly fluorescent free AMC upon enzymatic cleavage allows researchers to monitor enzyme activity and, by extension, deduce the localization of the active enzyme. iris-biotech.dethno.orggoogle.com While direct imaging of this compound for localization is not its primary use, its incorporation into peptides provides the necessary fluorescent handle for such cellular and subcellular investigations focusing on enzyme distribution and activity. The principle of using labeled amino acids, such as fluorescein-labeled lysine, for tracking cellular uptake and subcellular distribution of peptides has been demonstrated. biologists.com
Contributions to Understanding Protein Structure and Interactions via Fluorescent Labeling
Fluorescent labeling, facilitated by compounds like this compound in the synthesis of peptide probes, plays a significant role in understanding protein structure and interactions, particularly in the context of enzyme-substrate relationships. Peptides incorporating the AMC fluorophore are widely used as fluorogenic substrates for proteases. sigmaaldrich.comiris-biotech.desigmaaldrich.comacs.org The interaction between the protease (protein) and the peptide substrate leads to proteolytic cleavage, releasing the fluorescent AMC molecule and generating a measurable signal. sigmaaldrich.comiris-biotech.desigmaaldrich.com
Fmoc-Lys-AMC has been specifically evaluated as a substrate for proteases such as Cathepsin L (CTSL). thno.org Studies comparing the cleavage efficiency of substrates with different alpha-amino protecting groups on lysine, including Fmoc-Lys-AMC, provide insights into the substrate specificity of the enzyme. Research has shown that the nature of the protecting group can influence the kinetics of proteolytic cleavage by lysosomal proteases like CTSL. thno.org For example, in one study, Fmoc-Lys-AMC showed improved cleavage by CTSL compared to Boc-Lys-AMC, suggesting that CTSL may prefer bulkier aromatic structures at the alpha-amino protecting group of lysine. thno.org This type of research, utilizing fluorescently labeled peptide substrates synthesized with components like this compound, directly contributes to understanding the molecular basis of enzyme-substrate interactions, which is a crucial aspect of protein function and interaction networks. Fluorescently-labeled Fmoc building blocks, including those related to lysine, are recognized tools for protein interaction studies. issuu.com
Contributions of Fmoc Lys Amc · Hcl to Biochemical and Mechanistic Investigations
Elucidation of Enzyme Substrate Specificity Profiles
Determining the precise sequences or structural features that an enzyme recognizes and acts upon is crucial for understanding its biological role and for developing selective inhibitors or substrates. Fmoc-Lys-AMC · HCl serves as a base structure for designing substrates to probe enzyme specificity.
Analysis of Protease Recognition Sequences
Proteases are enzymes that cleave peptide bonds. Their specificity is determined by the amino acid residues surrounding the cleavage site, often referred to as P positions (P1, P2, P3, P4 towards the N-terminus from the cleavage site, and P1', P2', etc. towards the C-terminus). ru.nl While Fmoc-Lys-AMC itself presents Lysine (B10760008) at the P1 position (the amino acid directly before the scissile bond), modifications to the peptide sequence preceding the Lys-AMC moiety allow researchers to investigate the preferences of proteases at the P2, P3, P4, and further upstream positions. nih.gov
Studies using libraries of fluorogenic substrates, including those based on AMC, have been instrumental in rapidly profiling the substrate specificities of various proteases, such as serine proteases (thrombin, plasmin, trypsin) and cysteine proteases (papain, cathepsins). nih.govacs.org By synthesizing peptides with different amino acids at defined positions and measuring the cleavage rate of the AMC leaving group, the substrate specificity profile of a protease can be determined. For example, studies have shown that cathepsin L prefers bulky aromatic structures at the α-amino protecting group of lysine (P2 position) when cleaving Lys-AMC based substrates. thno.orgresearchgate.net
Impact of Alpha-Amino Protecting Groups on Proteolytic Cleavage
The Nα-protecting group on the amino acid at the P1 position (in this case, the Fmoc group on Lysine) or on preceding amino acids in a peptide substrate can significantly influence the efficiency and specificity of proteolytic cleavage. thno.org The Fmoc group is a common protecting group used in solid-phase peptide synthesis due to its lability under mild basic conditions. thermofisher.comnih.gov
Research comparing Lys-AMC substrates with different α-amino protecting groups, such as Fmoc, Boc (tert-butoxycarbonyl), and Z (benzyloxycarbonyl), has demonstrated that the nature of this group impacts the rate at which proteases like cathepsin L cleave the substrate. thno.orgresearchgate.net For instance, Fmoc conjugation to Lys-AMC has been shown to moderately increase the activity of cathepsin L compared to Boc-Lys-AMC, while an acetyl group completely disabled cleavage in one study. thno.orgresearchgate.net This suggests that the steric and electronic properties of the α-amino protecting group can influence the interaction of the substrate with the enzyme's active site and surrounding subsites. thno.orgresearchgate.net These findings highlight the importance of considering the protecting group when designing peptide-based enzyme substrates and can provide insights into the enzyme's substrate binding preferences.
Data illustrating the effect of different alpha-amino protecting groups on cathepsin L activity with Lys-AMC substrates:
| Alpha-Amino Protecting Group | Relative Cathepsin L Activity (vs. Boc-Lys-AMC) |
| Fmoc | ~170% (moderately increased) thno.orgresearchgate.net |
| Boc | 100% (standard) thno.orgresearchgate.net |
| Z | Intermediate (between Fmoc and Boc) thno.orgresearchgate.net |
| Acetyl | Negligible (cleavage disabled) thno.orgresearchgate.net |
Note: Data is illustrative and based on reported relative activities.
Mechanistic Insights into Enzyme Action and Inhibitor Binding
Fluorogenic substrates like this compound are valuable tools for investigating the kinetics and mechanism of enzyme action, as well as for evaluating the effectiveness of enzyme inhibitors.
Investigation of Enzyme-Substrate Interactions
The continuous monitoring of fluorescence upon cleavage of this compound allows for the determination of enzyme kinetic parameters such as Km (Michaelis constant, reflecting substrate affinity) and kcat (catalytic constant, reflecting the maximum number of substrate molecules converted per enzyme molecule per unit time). By analyzing how these parameters change under different conditions (e.g., varying substrate concentration, pH, temperature), researchers can gain insights into the enzyme's catalytic mechanism and the nature of enzyme-substrate interactions. nih.gov
The design of Fmoc-Lys-AMC based substrates with specific modifications can also help map the enzyme's active site and substrate-binding subsites. By observing how changes in the substrate structure affect kinetic parameters, researchers can infer the preferred amino acid residues and chemical features that interact with specific regions of the enzyme. nih.gov
Assessment of Inhibitor Efficacy through Substrate Displacement Assays
This compound is frequently used in assays to screen for and characterize enzyme inhibitors. In a typical inhibition assay, the enzyme is incubated with the substrate (this compound) in the presence of varying concentrations of a potential inhibitor. The reduction in the rate of AMC release compared to the uninhibited reaction indicates the inhibitor's efficacy. uq.edu.au
These assays can be used to determine the half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration of inhibitor required to reduce the enzyme activity by 50%. uq.edu.au Furthermore, kinetic analysis in the presence of inhibitors can help determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). In competitive inhibition assays, for example, an inhibitor competes with the substrate for binding to the enzyme's active site. nih.gov By using a fixed concentration of this compound and varying the inhibitor concentration, the potency of the inhibitor can be quantified.
Studies on Post-Translational Modifications and Enzyme Recognition
Post-translational modifications (PTMs) are chemical modifications of proteins that occur after protein synthesis and can regulate protein function, localization, and interactions. Lysine residues are subject to a variety of PTMs, including acetylation, methylation, ubiquitination, and succinylation. embopress.orgnews-medical.netnih.govnih.gov Enzymes that catalyze the addition or removal of these modifications are key regulators of cellular processes.
Fmoc-Lys-AMC based substrates can be designed to study enzymes that recognize or modify lysine residues, particularly in the context of PTMs. For example, modified Lys-AMC substrates carrying specific PTMs or mimics of PTMs on the epsilon-amino group of lysine can be synthesized. These substrates can then be used to assay the activity of enzymes that act on modified lysine residues, such as deacetylases or desuccinylases. google.com The release of fluorescent AMC upon enzymatic cleavage or modification allows for the detection and quantification of the enzyme's activity towards the modified lysine substrate. This approach is valuable for identifying and characterizing enzymes involved in PTM pathways and for screening inhibitors targeting these enzymes. google.com
For instance, a substrate like Ac-Lys(ε-succinyl)-AMC has been used to assay the activity of SIRT5, a lysine desuccinylase. google.com Upon desuccinylation by SIRT5, the substrate becomes a form that can be cleaved by trypsin to release fluorescent AMC. google.com This demonstrates how Fmoc-Lys-AMC derivatives, even with modifications on the lysine side chain, can be adapted to study enzymes involved in specific PTMs.
Research on Lysine Acetylation and Desuccinylation
Lysine acetylation is a key post-translational modification (PTM) that is dynamically regulated by the opposing actions of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), also known as Histone Deacetylases (HDACs). Lysine desuccinylation, the removal of a succinyl group from a lysine residue, is another important PTM regulated by enzymes like Sirtuins, particularly SIRT5.
While this compound itself is not a direct substrate for acetylation or desuccinylation enzymes in the context of these modifications occurring on the lysine side chain (as the AMC is attached to the carboxyl group), derivatives incorporating modified lysines, such as acetylated or succinylated lysine linked to AMC, are widely used to study the activity of deacetylases and desuccinylases. For example, substrates like Boc-Lys(Ac)-AMC (where Boc is a tert-butyloxycarbonyl protecting group and Ac is an acetyl group on the epsilon-amino of lysine) are known fluorogenic substrates for HDACs echelon-inc.comgoogle.com. Similarly, Ac-Lys(ε-succinyl)-AMC has been used as a substrate to measure the desuccinylation activity of SIRT5 google.comgoogle.com.
These fluorogenic substrates allow for convenient and sensitive detection of enzyme activity. Upon enzymatic removal of the acyl group (acetyl or succinyl) from the modified lysine, a subsequent step, often involving trypsin cleavage, releases the fluorescent AMC moiety, resulting in increased fluorescence that can be measured echelon-inc.comgoogle.com. This provides a quantitative measure of enzyme activity.
Research using these types of substrates has helped to:
Identify and characterize the enzymatic activity of specific deacetylases and desuccinylases. For instance, studies have utilized Ac-Lys(ε-succinyl)-AMC to demonstrate the NAD+-dependent desuccinylation activity of SIRT5 google.com.
Determine the substrate specificity of these enzymes. By testing a panel of substrates with different acyl modifications on the lysine residue, researchers can gain insights into which modifications are preferred by specific enzymes nih.gov.
Screen for inhibitors or activators of deacetylase and desuccinylase activity. The fluorescence-based assay format is well-suited for high-throughput screening of compound libraries to identify potential therapeutic agents targeting these enzymes cornell.eduresearchgate.net.
Data from studies using Lys-AMC-based substrates with different acyl modifications have contributed to understanding the diverse activities of sirtuins. For example, SIRT4 has been shown to preferentially remove glutaryl-, methylglutaryl-, hydroxymethylglutaryl-, and 3-methylglutaconyl-lysine modifications, as assessed using fluorogenic AMC peptide substrates nih.gov.
Role in Understanding Histone Modification Enzymes
Histone modification enzymes, including HDACs and sirtuins, play crucial roles in regulating chromatin structure and gene expression through the modification of histone proteins, particularly on lysine residues in their N-terminal tails semanticscholar.orgacs.orgnih.gov.
Lys-AMC based substrates, often incorporated into short peptides mimicking sequences from histone tails, are valuable tools for studying the activity of these enzymes in vitro. While histones themselves are the physiological substrates, synthetic peptide substrates offer advantages in terms of ease of synthesis, purity, and the ability to introduce specific modifications at defined positions.
For instance, peptide substrates containing acetylated lysine and a C-terminal AMC have been widely used to assay the activity of various HDACs researchgate.netuliege.be. The principle is similar to that described above: the HDAC removes the acetyl group, and subsequent trypsin cleavage releases the fluorescent AMC. This approach has been applied to study the activity of different HDAC isoforms (Class I, II, and IV) and sirtuins (Class III HDACs) google.comresearchgate.netuliege.be.
Studies utilizing these substrates have provided insights into:
The substrate specificity of individual histone deacetylases. Different HDAC isoforms may exhibit preferences for specific peptide sequences or types of lysine acylation acs.orguliege.be.
The kinetic parameters of enzyme activity (e.g., KM and kcat) acs.org.
The effect of inhibitors on histone deacetylase activity researchgate.net.
For example, research has shown that while Boc-(Ac)-Lys-AMC is a fluorescent substrate for HDACs, its benzyloxycarbonyl analogue, Z-MAL (Z-(Ac)-Lys-AMC), showed increased conversion rates by Class I and II HDACs and SIRT1 uliege.be. This highlights how modifications to the N-terminal protecting group can influence substrate recognition and cleavage by different enzyme classes.
Furthermore, studies investigating the activity of HDAC11, a Class IV HDAC, have utilized fluorogenic substrates, including those based on acetylated lysine, to demonstrate its preference for long-chain acyl modifications over acetyl groups biorxiv.orgbiorxiv.org.
The use of Lys-AMC-based substrates, often synthesized using Fmoc chemistry for peptide elongation, continues to be a fundamental approach in the biochemical characterization of histone modification enzymes and the discovery of modulators of their activity.
Table 1: Examples of Lys-AMC Based Substrates and Their Applications
| Substrate | ε-Amino Modification | N-terminal Group | Target Enzyme Class(es) | Application in Research | Relevant Citations |
| Boc-Lys(Ac)-AMC | Acetyl | Boc | HDACs | Assay for Histone Deacetylase activity | echelon-inc.comgoogle.comuliege.be |
| Z-Lys(Ac)-AMC (Z-MAL) | Acetyl | Z | HDACs (Class I, II), SIRT1 | Improved substrate for HDACs and SIRT1 assays | uliege.be |
| Ac-Lys(ε-succinyl)-AMC | Succinyl | Acetyl | SIRT5, Class I HDACs | Assay for SIRT5 desuccinylation activity | google.comgoogle.com |
| Ac-Gln-Pro-Lys-Lys(acyl)-AMC | Various Acyls | Acetyl | HDAC11 | Screening for HDAC11 activity on different acyl groups | biorxiv.orgbiorxiv.org |
| Ac-Arg-His-Lys-Lys(ε-acetyl)-AMC | Acetyl | Acetyl | SIRT5 (minor activity) | Used to compare SIRT5 activity with desuccinylation | google.com |
Table 2: Kinetic Data Example (Illustrative based on search results)
| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | Specificity Constant (kcat/KM) (M⁻¹s⁻¹) | Relevant Citations |
| SIRT5 | Ac-Lys(ε-succinyl)-AMC | ~60 | ~1.1 | ~18,333 | biorxiv.org |
| HDAC11 | Myristoylated peptide | 60 | 1.1 | 18,333 | biorxiv.orgbiorxiv.org |
Advancements in Prodrug and Bioconjugation Research Facilitated by Fmoc Lys Amc · Hcl Derivatives
Design and Preclinical Evaluation of Enzyme-Activated Prodrugs
Enzyme-activated prodrugs are designed to be inactive until they encounter specific enzymes, often overexpressed in diseased tissues like tumors. This targeted activation aims to increase drug efficacy and reduce systemic toxicity. Fmoc-Lys-AMC and its derivatives serve as valuable tools in the design and evaluation of such prodrugs, particularly those targeting enzymes like cathepsin L and histone deacetylases.
Development of Lysine-Based Prodrugs Activated by Cathepsin L and Histone Deacetylases
Research has explored the development of lysine-based prodrugs where the release of the active drug is mediated by the action of enzymes such as cathepsin L (CTSL) and histone deacetylases (HDACs). For instance, a prodrug strategy involving a masked cytotoxic agent, such as puromycin (B1679871) coupled with an acetylated lysine (B10760008) group, has been investigated. This construct is designed for sequential activation: first by HDACs, which remove the acetyl group, and then by CTSL, which cleaves the unacetylated lysine group, liberating the active puromycin nih.gov. Studies using Lys-AMC substrates with different α-amino protecting groups, including Fmoc, Boc, and Z, have shown varying levels of cleavage efficiency by CTSL. The conjugation of Fmoc moderately increased the activity compared to Boc-Lys-AMC researchgate.net.
The fluorogenic substrate Fmoc-Lys(Ac)-AMC has been specifically evaluated for its dependency on HDACs and CTSL for activation nih.gov. This highlights the use of Fmoc-Lys-AMC derivatives as probes to understand the enzymatic activation of potential prodrugs.
Investigation of Prodrug Activation Mechanisms in Specific Cell Lines
The activation mechanisms of these lysine-based prodrugs have been investigated in various cell lines to assess their selectivity. Studies using Fmoc-Lys(Ac)-AMC have demonstrated that its processing is efficiently carried out by malignant cancer cell lines, such as HCT116 and HT29, but not by normal or non-malignant cell lines like CCD841-CoN and Caco-2, indicating a degree of selectivity against malignant cells nih.gov. The release of the fluorescent AMC signal from Fmoc-Lys(Ac)-AMC in these cell lines was shown to be dependent on the activity of both HDACs and CTSL, as confirmed by the use of specific inhibitors nih.gov. This indicates that the prodrug activation mechanism in these cells requires the sequential action of both enzyme classes.
Comparative studies using Lys-AMC substrates with different protecting groups have also shown that the cancer cell line HCT116 selectively expressed protease activity capable of efficiently cleaving these substrates researchgate.net.
Strategies for Enhancing Prodrug Selectivity and Efficiency
Several strategies are employed to enhance the selectivity and efficiency of prodrugs utilizing the enzymatic activation mechanism. Modifying the α-amino protecting group of lysine has been explored to improve the substrate structure for enzymes like CTSL nih.gov. For example, the Fmoc group, due to its bulky aromatic structure, has been shown to be preferred by CTSL compared to smaller protecting groups like Boc researchgate.net. This structural modification can lead to improved cleavage efficiency.
Bioconjugation Techniques for Targeted Delivery and Diagnostics
Fmoc-Lys-AMC derivatives are also valuable in bioconjugation techniques, enabling the development of targeted delivery systems and diagnostic tools. The presence of reactive functional groups, such as the protected amine and carboxylic acid, along with the easily removable Fmoc group, allows for coupling to various biomolecules and carriers.
Linking Fmoc-Lys-AMC Derivatives to Antibodies or Enzymes
Fmoc-protected lysine derivatives, including those potentially incorporating the AMC fluorophore, can be linked to antibodies or enzymes. The carboxylic acid group can react with primary amines on antibodies or enzymes in the presence of activating agents to form stable amide bonds broadpharm.com. The Fmoc group on the lysine's alpha-amine can be removed under mild basic conditions, providing a free amine for further conjugation broadpharm.com. This allows for the creation of antibody-drug conjugates (ADCs) or enzyme conjugates where the Fmoc-Lys-AMC derivative serves as a linker or a cleavable unit. While direct examples of linking Fmoc-Lys-AMC · HCl specifically to antibodies or enzymes were not extensively detailed in the search results, the use of Fmoc-protected lysine derivatives for bioconjugation to peptides and potentially larger biomolecules like antibodies is a established technique in peptide synthesis and bioconjugation chemistry acs.orgchempep.com. The ability to selectively deprotect the lysine residues allows for site-specific modifications nih.gov.
Development of Targeted Drug Delivery Systems
Fmoc-Lys-AMC derivatives can be incorporated into targeted drug delivery systems. By conjugating these derivatives to targeting moieties, such as antibodies or ligands that bind to specific cell surface receptors, the delivery of attached drugs or imaging agents can be directed to desired sites openaccessjournals.com. The enzyme-cleavable nature of the lysine-AMC part can be utilized to release the payload specifically within the target cells or tissue, triggered by the elevated activity of enzymes like cathepsins or HDACs frontiersin.org. This approach aims to improve the therapeutic index of drugs by concentrating them at the disease site and minimizing exposure to healthy tissues jns.edu.af. While the search results did not provide explicit examples of this compound being directly used in targeted drug delivery systems, the principles of using enzyme-cleavable linkers based on lysine and the utility of Fmoc-protected lysine in creating conjugates for targeted delivery platforms, such as peptide-based hydrogels or nanoparticles, are supported by the literature mdpi.comrsc.org.
Creation of Diagnostic Tools and Biosensors
This compound and related AMC-conjugated peptides are valuable tools in the creation of diagnostic assays and biosensors, particularly those designed to detect enzyme activity. AMC is a fluorogenic molecule whose fluorescence dramatically increases upon cleavage from a peptide or substrate. iris-biotech.denih.gov This property makes AMC-labeled substrates ideal for monitoring the activity of enzymes, such as proteases. iris-biotech.denih.gov
In the context of diagnostic tools, peptide substrates incorporating lysine, often synthesized using Fmoc chemistry, can be designed to be specifically cleaved by disease-associated enzymes. For example, AMC-based peptide substrates are a well-established method for determining protease specificity. nih.gov By attaching AMC to a peptide sequence recognized by a particular protease, the enzyme's activity can be quantified by measuring the increase in fluorescence as AMC is released upon cleavage. nih.gov Fmoc-Lys-AMC itself has been mentioned as a substrate in enzyme activity assays. thno.orgresearchgate.net
Biosensors, which combine a biological recognition element with a transducer to generate a measurable signal, can utilize this principle. nih.govmdpi.com Optical biosensors, in particular, can employ fluorescent labels like AMC. mdpi.comresearchgate.net While this compound might serve as a direct substrate in a solution-based assay, the lysine residue, when incorporated into more complex peptides or biomolecules using Fmoc-based synthesis, can act as a conjugation point for fluorescent reporters or other detection molecules in biosensor design. Fmoc-Lys-OH · HCl is noted for its use in bioconjugation techniques to create diagnostic tools. chemimpex.com The ability to site-specifically incorporate modified lysine residues using Fmoc chemistry is crucial for developing probes and substrates with defined properties for diagnostic applications.
Protein Engineering for Enhanced Stability and Functionality
Protein engineering aims to modify proteins to improve their properties, such as stability, activity, or specificity. chemimpex.com Fmoc-protected lysine derivatives, including Fmoc-Lys-OH · HCl, are important building blocks in strategies that involve the incorporation of modified amino acids into peptides and proteins or the chemical modification of proteins. chemimpex.comissuu.com Lysine residues are frequent targets for post-translational modifications in nature, such as ubiquitination and acetylation, highlighting their versatility as modification sites. researchgate.netgoogle.com
The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides that can then be used in protein engineering studies or as components of therapeutic proteins. chemimpex.comacs.org Fmoc-Lys-OH · HCl serves as a key building block in SPPS, allowing for efficient incorporation of lysine residues. chemimpex.com The orthogonal protection offered by Fmoc and various side-chain protecting groups on lysine (such as Alloc or ivDde) allows for selective deprotection and modification of the lysine side chain, either during peptide synthesis or after the peptide is cleaved from the resin. issuu.comadvancedchemtech.comchemicalbook.com This site-specific modification is critical for introducing new functionalities into peptides and, subsequently, into proteins through various ligation or conjugation strategies. issuu.comiris-biotech.de
Modification of Proteins to Improve Activity or Specificity
The ability to introduce modified lysine residues into peptides and proteins using Fmoc-based synthesis techniques contributes to improving protein activity or specificity. By incorporating lysine analogs with specific chemical handles or attached molecules, researchers can alter the protein's interaction with other molecules, its catalytic activity, or its stability. Fmoc-Lys-OH · HCl facilitates the incorporation of lysine, which can then be modified to introduce functionalities that enhance solubility or biological activity. chemimpex.com
Furthermore, peptides synthesized with modified lysine residues can serve as probes to study enzyme mechanisms or as inhibitors that bind to specific protein targets, thereby modulating their activity. The precise placement of these modifications through controlled peptide synthesis using Fmoc chemistry is essential for understanding and engineering protein function. issuu.com
Applications in Designing Therapeutic Proteins
Fmoc-Lys-OH · HCl and its derivatives are utilized in the design and synthesis of therapeutic peptides and proteins. chemimpex.com This includes the development of peptide-based drugs and bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs. chemimpex.commedchemexpress.com
In the case of ADCs, a cytotoxic drug is linked to an antibody, often through a linker attached to lysine residues on the antibody. Fmoc-Lys-OH · HCl can be used as a component in the synthesis of cleavable ADC linkers, facilitating the targeted delivery of the drug to cancer cells. medchemexpress.com
PROTACs are molecules that induce the degradation of target proteins by recruiting them to a ubiquitin E3 ligase. These molecules typically consist of two ligands connected by a linker. Linkers derived from Fmoc-Lys-OH · HCl can be employed in the synthesis of PROTACs, highlighting their role in this emerging therapeutic modality. medchemexpress.com
The ability to synthesize peptides with precisely located modified lysine residues also supports the creation of protein conjugates with enhanced therapeutic properties, such as improved pharmacokinetics or targeted delivery. issuu.com
Emerging Research Directions and Future Perspectives
Integration with Advanced Analytical Techniques (e.g., Mass Spectrometry)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a critical tool for the detailed analysis of proteolytic events. escholarship.org In this integrated approach, an enzymatic reaction with Fmoc-Lys-AMC · HCl or a more complex peptide containing the Lys-AMC motif can be performed, and the reaction mixture is then subjected to LC-MS/MS analysis. This allows for the precise identification and quantification of the cleavage products, confirming the site of hydrolysis and revealing any potential secondary cleavage sites. nih.govresearchgate.net This level of detail is crucial for understanding the nuanced specificity of proteases and for the design of highly selective substrates and inhibitors.
Multiplex substrate profiling by mass spectrometry (MSP-MS) is another innovative technique where complex libraries of peptides are used to comprehensively map the specificity of a protease. escholarship.org While not directly using this compound, the principles learned from MSP-MS can guide the design of more specific AMC-based substrates. The data from these mass spectrometry-based methods provide a more complete picture of enzyme behavior than fluorescence assays alone. escholarship.org
Key Advantages of Integrating Mass Spectrometry:
| Feature | Description |
| Precise Cleavage Site Identification | Unambiguously determines the peptide bond hydrolyzed by the enzyme. |
| Detection of Multiple Cleavage Products | Reveals primary and secondary cleavage sites, providing a more comprehensive specificity profile. |
| Quantitative Analysis | Allows for the accurate measurement of substrate consumption and product formation over time. |
| Compatibility with Complex Samples | Enables the study of protease activity in complex biological matrices like cell lysates and tissue extracts. |
High-Resolution Structural Studies of Enzyme-Substrate Complexes
Understanding the three-dimensional interactions between a protease and its substrate at the atomic level is fundamental for elucidating the mechanisms of catalysis and specificity. High-resolution structural techniques, primarily X-ray crystallography, are being employed to study enzyme-substrate complexes, and fluorogenic substrates like this compound are playing a role in this field.
While obtaining the crystal structure of an enzyme bound to a rapidly hydrolyzed substrate is challenging, researchers can use substrate analogs or inhibitors derived from the substrate sequence to trap the enzyme in a state that mimics the enzyme-substrate complex. For instance, a peptide sequence identified through screening with a library of AMC-based substrates can be synthesized as a non-hydrolyzable analog or a covalent inhibitor. nih.gov The co-crystal structure of the enzyme with this molecule can then be determined, providing a detailed view of the active site and the interactions that govern substrate recognition and binding. nih.gov
These structural insights are invaluable for structure-based drug design. By visualizing how a substrate like this compound fits into the active site of a target protease, medicinal chemists can design more potent and selective inhibitors. Furthermore, these studies can reveal conformational changes in the enzyme upon substrate binding, offering a more dynamic picture of the catalytic process.
Exploration of Novel Enzyme Targets and Biological Pathways
The simplicity and sensitivity of assays using this compound make it an excellent tool for screening and identifying novel proteases with trypsin-like activity. Combinatorial libraries of fluorogenic substrates, often including peptides with lysine (B10760008) or arginine at the P1 position coupled to a fluorophore like AMC, are being used to rapidly profile the substrate specificities of uncharacterized enzymes. nih.govnih.gov This approach can accelerate the functional annotation of newly discovered proteases from various organisms.
Furthermore, this compound and related probes are being used to investigate the roles of known proteases in newly discovered biological pathways. Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive probes to label and identify active enzymes in complex biological samples. nih.gov While this compound is a substrate rather than a covalent probe, its use in activity assays can complement ABPP studies by confirming the functional activity of identified enzymes.
The dysregulation of protease activity is a hallmark of many diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.gov Assays using this compound can be employed to screen for changes in protease activity in disease models, potentially identifying new therapeutic targets and diagnostic biomarkers. nih.gov
Development of Multi-Functional Probes and Responsive Biosensors
The core structure of this compound provides a versatile scaffold for the development of more sophisticated molecular tools, such as multi-functional probes and responsive biosensors. By chemically modifying the Fmoc, lysine, or AMC moieties, researchers can create probes with novel functionalities.
For instance, the lysine side chain can be functionalized with other reporter groups, quenchers, or affinity tags. This can lead to the development of Förster Resonance Energy Transfer (FRET) substrates, where the cleavage of the peptide backbone results in a change in the fluorescence signal between two different fluorophores. nih.gov Such probes can offer improved signal-to-noise ratios and are suitable for a wider range of biological imaging applications.
Moreover, this compound and similar peptide-fluorophore conjugates can be immobilized on solid supports, such as beads or microarrays, to create biosensors for detecting protease activity. mdpi.com These immobilized probes can be used for high-throughput screening of enzyme inhibitors or for the simultaneous detection of multiple proteases in a single sample. mdpi.com The development of enzyme-activated fluorogenic probes is a rapidly advancing field, with applications in live-cell imaging and in vivo studies to visualize enzyme activity in real-time. nih.gov
Computational Modeling and In Silico Approaches to Substrate Design
Computational modeling and in silico approaches are becoming increasingly integral to the design and optimization of enzyme substrates. nih.gov These methods allow researchers to predict how modifications to the structure of this compound will affect its binding affinity and hydrolysis by a target protease.
Molecular docking simulations can be used to model the interaction of this compound and its derivatives with the active site of a protease. These simulations can predict the binding mode and estimate the binding energy, providing insights into the structural determinants of substrate recognition. This information can then be used to guide the synthesis of new substrates with improved specificity or kinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the chemical structures of a series of AMC-based substrates with their observed enzymatic activity. These models can then be used to predict the activity of new, unsynthesized compounds. The integration of computational design with experimental validation accelerates the development of optimized fluorogenic substrates for specific applications, from basic research to clinical diagnostics. dntb.gov.ua
Q & A
Basic Research Questions
Q. How can researchers assess the purity and stability of Fmoc-Lys-AMC·HCl for enzymatic assays?
- Methodology :
- HPLC-UV Analysis : Use reverse-phase HPLC with UV detection (λ = 265–280 nm) to monitor purity. The Fmoc group’s intrinsic UV absorption allows quantification of degradation products (e.g., free AMC or hydrolyzed Fmoc derivatives) .
- Mass Spectrometry (MS) : Confirm molecular integrity via HRMS to detect side products like deprotected lysine or incomplete AMC conjugation.
- Stability Tests : Perform accelerated degradation studies under varying pH (4–8) and temperatures (4°C, 25°C) to identify optimal storage conditions .
Q. What are the optimal storage conditions for Fmoc-Lys-AMC·HCl to prevent hydrolysis of the AMC fluorophore?
- Recommendations :
- Store lyophilized powder in anhydrous conditions at –20°C , shielded from light and moisture to minimize Fmoc cleavage or AMC hydrolysis.
- Prepare working solutions in dry DMSO (≤10 mM) and avoid aqueous buffers with nucleophiles (e.g., amines, thiols) that may accelerate decomposition .
Advanced Research Questions
Q. How can Fmoc-Lys-AMC·HCl be used to design experiments probing enzyme specificity (e.g., cathepsins vs. HDACs)?
- Experimental Design :
- Cell-Based Assays : Use malignant (HCT116, HT29) vs. non-malignant (CCD841-CoN, Caco-2) cell lines to evaluate substrate selectivity. Malignant cells show higher CTSL activity, cleaving Fmoc-Lys-AMC·HCl to release fluorescent AMC .
- Kinetic Analysis : Compare and values across enzymes. For example, CTSL exhibits higher catalytic efficiency for Fmoc-Lys-AMC·HCl than HDACs due to its preference for bulky hydrophobic residues .
- Inhibition Controls : Use CTSL-specific inhibitors (e.g., E-64) or HDAC inhibitors (e.g., SAHA) to confirm enzyme contribution .
Q. How should researchers address discrepancies in substrate processing between cell lines or enzyme isoforms?
- Data Contradiction Analysis :
- Expression Profiling : Quantify target enzyme levels (e.g., CTSL, HDACs) via Western blot or qPCR to correlate activity with protein/mRNA abundance.
- Orthogonal Validation : Confirm results using alternative substrates (e.g., Z-FR-AMC for CTSL) or fluorogenic probes (e.g., Ac-Lys-AMC for HDACs) .
- pH Optimization : Adjust assay pH (e.g., pH 5.5 for lysosomal CTSL vs. neutral pH for cytoplasmic HDACs) to isolate enzyme contributions .
Q. What strategies can improve the solubility or stability of Fmoc-Lys-AMC·HCl in complex biological matrices?
- Methodological Solutions :
- Co-Solvent Systems : Use DMSO:buffer mixtures (≤5% DMSO) to enhance solubility while minimizing organic solvent interference.
- Protective Groups : Compare with analogs like Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Boc)-OH to assess steric effects on solubility and enzyme accessibility .
- Surfactant Additives : Incorporate non-ionic detergents (e.g., Tween-20) to reduce aggregation in aqueous media .
Q. How can Fmoc-Lys-AMC·HCl be modified to develop selective substrates for understudied proteases or deacetylases?
- Synthetic Chemistry Approaches :
- Side-Chain Engineering : Replace the lysine ε-amino group with alternative functionalities (e.g., acetyl, TFA) to alter enzyme recognition. For example, Fmoc-Lys(Ac)-AMC showed improved selectivity in HDAC-dependent assays .
- Fluorophore Substitution : Replace AMC with near-infrared (NIR) fluorophores (e.g., Cy5) for in vivo imaging applications, requiring re-optimization of enzyme kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
